Product packaging for 3,6-Dimethylimidazo[1,5-A]pyridine(Cat. No.:)

3,6-Dimethylimidazo[1,5-A]pyridine

Cat. No.: B11922039
M. Wt: 146.19 g/mol
InChI Key: VXAVXVARCYERMY-UHFFFAOYSA-N
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Description

3,6-Dimethylimidazo[1,5-A]pyridine is a versatile heterocyclic compound belonging to a class of structures of significant interest in modern organic and medicinal chemistry . The imidazo[1,5-a]pyridine core is recognized as a privileged pharmacophoric scaffold, present in numerous biologically active compounds and natural alkaloids, such as cribrostatin 6, which was isolated from marine sponges . This scaffold is also investigated for its utility in materials science, finding applications in the development of organic light-emitting diodes (OLEDs) and as photoluminescent sensors . Researchers value this core structure for its role in drug discovery. Compounds based on the imidazo[1,5-a]pyridine structure have been studied as potent antitumor agents that inhibit topoisomerase II, as well as immunosuppressants and DNA synthesis inhibitors like Pirmagrel . Ongoing research explores derivatives for applications such as HIV-protease inhibition, aromatase inhibition for estrogen-dependent diseases, and as cardiotonic agents . The dimethyl substitution pattern on the core structure is particularly valuable for fine-tuning the electronic properties and lipophilicity of the molecule, which can optimize its interaction with biological targets and its performance in optoelectronic materials . The compound serves as a key synthetic intermediate for further functionalization and the construction of more complex molecular architectures, including pincer and heterocyclic carbene ligands for transition metal catalysis . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B11922039 3,6-Dimethylimidazo[1,5-A]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dimethylimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-3-4-9-5-10-8(2)11(9)6-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAVXVARCYERMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C2C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,6 Dimethylimidazo 1,5 a Pyridine and Analogues

General Synthetic Strategies for Imidazo[1,5-A]pyridine (B1214698) Core Construction

The construction of the imidazo[1,5-a]pyridine core can be achieved through several strategic approaches, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. rsc.org These methods provide access to a wide array of substituted imidazo[1,5-a]pyridines from readily available starting materials. rsc.orgresearchgate.net

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to synthesize complex molecules like imidazo[1,5-a]pyridines in a single step. A notable example is the three-component reaction of substituted picolinaldehydes, amines, and formaldehyde (B43269), which yields imidazo[1,5-a]pyridinium ions under mild conditions. organic-chemistry.org Another MCR involves the combination of 2-aminopyridines, aldehydes, and isonitriles, catalyzed by scandium triflate, to produce 3-aminoimidazo[1,2-a]pyridine derivatives. bio-conferences.org Similarly, a three-component coupling of 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by copper, provides a direct route to various imidazo[1,2-a]pyridine (B132010) compounds. bio-conferences.org The Groebke–Blackburn–Bienaymé (GBB-3CR) is another versatile MCR for synthesizing imidazo[1,2-a]pyridines functionalized with azides, using an aldehyde, an amidine, and an isocyanide. mdpi.com

One-Pot Cyclization and Annulation Protocols

One-pot syntheses are highly valued for their operational simplicity and efficiency. A one-pot method for producing 1,3-diarylated imidazo[1,5-a]pyridine derivatives involves the condensation of phenyl(pyridin-2-yl)methanone with various aldehydes in the presence of ammonium (B1175870) acetate (B1210297). researchgate.net Another efficient one-pot approach utilizes a propane (B168953) phosphoric acid anhydride (B1165640) (T3P) to facilitate the reaction between a carboxylic acid and 2-methylaminopyridines, allowing for diverse substitutions at the 1- and 3-positions. researchgate.net Furthermore, a transition-metal-free, one-pot synthesis of imidazo[1,5-a]pyridines has been developed using molecular iodine-mediated oxidative annulation of 2-pyridyl ketones and alkylamines. rsc.org

Transition-Metal-Catalyzed Synthetic Routes

Transition-metal catalysis plays a crucial role in the synthesis of imidazo[1,5-a]pyridines, enabling reactions that might otherwise be difficult. Copper(I) catalysis, for instance, facilitates the direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines, using oxygen as the oxidant. organic-chemistry.org A copper(II)-catalyzed tandem reaction between a pyridine (B92270) ketone and benzylamine (B48309) also affords 1,3-diarylated imidazo[1,5-a]pyridines in high yields. organic-chemistry.org Iron catalysis has been employed for an efficient C-H amination to construct various imidazole-fused ring systems, including imidazo[1,5-a]pyridines, in a green solvent with water as the only byproduct. organic-chemistry.org

Metal-Free Direct Synthesis Methodologies

In a move towards more sustainable chemistry, metal-free synthetic methods have been developed. A metal-free sequential dual oxidative amination of C(sp³)-H bonds under ambient conditions produces imidazo[1,5-a]pyridines in very good yields. organic-chemistry.org Another metal-free approach involves the denitrogenative transannulation of pyridotriazoles with nitriles using BF₃·Et₂O as a catalyst. organic-chemistry.org Furthermore, elemental sulfur can mediate the sequential dual oxidative C(sp³)–H amination of 2-pyridyl acetates and amines to synthesize imidazo[1,5-a]pyridines under metal- and peroxide-free conditions. rsc.org A unique metal-free method utilizes a formaldehyde solution as both a carbon source and a solvent for the C(sp²)–H functionalization of imidazo[1,5-a]pyridines, leading to the formation of bis(3-arylimidazo[1,5-a]pyridin-3-yl)methanes. acs.orgnih.gov

Targeted Synthesis of Dimethylated Imidazo[1,5-A]pyridine Derivatives

While general methods provide access to a range of imidazo[1,5-a]pyridines, the synthesis of specifically substituted derivatives like 3,6-dimethylimidazo[1,5-a]pyridine often requires more targeted approaches.

Regioselective Functionalization for 3,6-Substitution Patterns

Achieving a specific substitution pattern, such as the 3,6-disubstitution, necessitates regioselective functionalization. While the provided search results focus heavily on the imidazo[1,2-a]pyridine isomer, the principles of regioselective synthesis can be inferred. For instance, the synthesis of 3-methylimidazo[1,5-a]pyridine (B1621335) has been achieved through the cyclocondensation of 2-picolylamine with nitroethane in the presence of polyphosphoric acid and phosphorous acid. beilstein-journals.org This suggests that by starting with a 6-methyl-substituted pyridine precursor, such as 6-methyl-2-picolylamine, and reacting it with a suitable reagent to form the imidazole (B134444) ring at the 3-position, one could potentially synthesize this compound. The development of 3,6-disubstituted-imidazo[1,2-a]pyridine derivatives as CLK1 inhibitors highlights the importance of this substitution pattern, though the specific synthetic details for the 1,5-a isomer are not extensively covered in the provided results. nih.gov The regioselective metalation of related heterocyclic systems using organometallic reagents like TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl to introduce substituents at specific positions offers a potential strategy that could be adapted for the targeted synthesis of this compound. nih.govrsc.org

Precursor Design for Methyl Group Incorporation

The synthesis of this compound hinges on the careful selection and design of precursors that introduce methyl groups at the desired 3- and 6-positions of the final bicyclic system. The primary strategy involves a cyclocondensation reaction, where a substituted pyridine derivative provides the foundational structure, and a second reactant facilitates the formation of the imidazole ring.

A key precursor for introducing the 6-methyl group is 5-methyl-2-(aminomethyl)pyridine . This molecule contains the pyridine ring with a methyl group at the 5-position, which will become the 6-position in the final imidazo[1,5-a]pyridine structure. The aminomethyl group at the 2-position is the reactive site for the subsequent cyclization.

To introduce the methyl group at the 3-position, a common and effective method is the cyclization of a 2-(aminomethyl)pyridine with a nitroalkane. nih.govbeilstein-journals.orgnih.govku.edu Specifically, the reaction with nitroethane provides the necessary carbon backbone to form the imidazole ring with a methyl substituent at the C3 position.

The proposed reaction mechanism involves the initial nucleophilic attack of the aminomethyl group of 5-methyl-2-(aminomethyl)pyridine on the electrophilically activated nitroethane. nih.govbeilstein-journals.org This is typically achieved in a highly acidic medium, such as polyphosphoric acid (PPA), often in the presence of phosphorous acid. nih.govbeilstein-journals.orgnih.govku.edu The acidic environment facilitates the formation of a nitronate species from nitroethane, which is then attacked by the amine. This leads to an amidinium intermediate that undergoes a 5-exo-trig cyclization onto the pyridine ring. Subsequent dehydration and elimination steps result in the formation of the aromatic this compound.

The following table outlines the key precursors for the synthesis of this compound:

PrecursorRole in Synthesis
5-Methyl-2-(aminomethyl)pyridineProvides the pyridine backbone with the 6-methyl substituent.
NitroethaneReacts with the aminomethyl group to form the imidazole ring and provides the 3-methyl substituent.

Exploration of Novel Reagents and Catalysts in Imidazo[1,5-A]pyridine Synthesis

Recent research has focused on developing more efficient and versatile catalytic systems for the synthesis of the imidazo[1,5-a]pyridine core. While the classical acid-catalyzed cyclocondensation is effective, novel reagents and catalysts offer advantages such as milder reaction conditions, higher yields, and broader substrate scope.

Bismuth(III) Trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) has emerged as an efficient Lewis acid catalyst for the synthesis of imidazo[1,5-a]pyridine analogues through a Ritter-type reaction. acs.org This method involves the reaction of a pyridinylmethanol with a nitrile. For the synthesis of a 3-methyl substituted derivative, acetonitrile (B52724) would be the nitrile of choice. The reaction is typically co-catalyzed by a Brønsted acid like p-toluenesulfonic acid (p-TsOH·H₂O). acs.org The role of Bi(OTf)₃ is to facilitate the in situ generation of a benzylic cation from the pyridinylmethanol, which then undergoes nucleophilic attack by the nitrile. While not explicitly demonstrated for this compound, this methodology presents a promising route, with reported yields for similar analogues being moderate to excellent. acs.org

Molecular Iodine (I₂) has been utilized as a transition-metal-free catalyst for the synthesis of imidazo[1,5-a]pyridines via an sp³ C-H amination reaction. This approach typically involves the reaction of 2-pyridyl ketones with alkylamines. The reaction proceeds through an iodine-mediated oxidative annulation. This method is operationally simple and can be performed on a gram scale.

Iron catalysts have also been explored for the construction of fused imidazole systems. Iron-catalyzed C-H amination reactions provide an environmentally friendly and cost-effective alternative to precious metal catalysts. organic-chemistry.org

The following table summarizes some of the novel reagents and catalysts explored for the synthesis of imidazo[1,5-a]pyridine systems:

Catalyst/ReagentReaction TypeAdvantages
Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) / p-TsOHRitter-type reactionEfficient, moderate to excellent yields. acs.org
Molecular Iodine (I₂)Oxidative C-H aminationTransition-metal-free, operationally simple.
Iron CatalystsC-H aminationEnvironmentally friendly, cost-effective. organic-chemistry.org

Green Chemistry Approaches in the Synthesis of Imidazo[1,5-A]pyridine Systems

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to imidazo[1,5-a]pyridines. These approaches aim to reduce waste, avoid hazardous solvents, and utilize renewable resources and energy-efficient processes.

One significant green approach is the use of water as a solvent . Several synthetic methods for related imidazopyridines have been successfully carried out in aqueous media, sometimes even without the need for a catalyst. organic-chemistry.org For instance, the synthesis of methyl-substituted imidazo[1,2-a]pyridines has been achieved in water without any added catalyst. organic-chemistry.org This approach significantly reduces the environmental impact associated with volatile organic solvents.

Microwave-assisted synthesis is another green technique that has been applied to the synthesis of pyridine derivatives. nih.gov Microwave irradiation can dramatically reduce reaction times and improve yields, leading to more energy-efficient processes.

Catalyst-free methods are also gaining traction. Some syntheses of imidazo[1,2-a]pyridines have been achieved under catalyst-free conditions, relying on the intrinsic reactivity of the starting materials under specific conditions, such as high temperature or the use of a high-boiling solvent like DMF. acs.org

The development of multi-component reactions (MCRs) is another cornerstone of green chemistry. MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, which increases efficiency and reduces waste. acs.org While specific MCRs for this compound are not extensively reported, the general principle is highly applicable to the synthesis of substituted heterocyclic systems.

The following table highlights some green chemistry approaches relevant to imidazo[1,5-a]pyridine synthesis:

Green Chemistry ApproachDescription
Use of Water as SolventReduces reliance on volatile organic compounds (VOCs). organic-chemistry.org
Microwave-Assisted SynthesisEnhances reaction rates and reduces energy consumption. nih.gov
Catalyst-Free ReactionsSimplifies purification and reduces waste from catalysts. acs.org
Multi-Component ReactionsImproves atom economy and reduces the number of synthetic steps. acs.org

Theoretical and Computational Chemistry Studies on Imidazo 1,5 a Pyridine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can provide insights into a molecule's stability, geometry, and electronic properties. For the imidazo[1,5-a]pyridine (B1214698) class, DFT methods like B3LYP are commonly employed to understand their behavior. mdpi.comuctm.edu

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. mdpi.com

To illustrate how substituents affect FMOs in a related system, the following table shows data for a series of substituted imidazo[4,5-b]pyridine derivatives. mdpi.com

CompoundHOMO (eV)LUMO (eV)Energy Gap (Δε) (eV)
Phenyl-3H-imidazo[4,5-b]pyridine-9.045-4.5454.500
Derivative with Electron-Donating Group-8.841-4.4324.409
Derivative with Electron-Withdrawing Group-9.512-5.1614.351

This table is representative of data from a study on a related isomer family to illustrate computational principles. mdpi.com

Global chemical reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify a molecule's reactivity. Key descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.com

Chemical Softness (σ): The reciprocal of hardness (σ = 1/η), indicating a higher propensity for chemical reactions.

Electrophilicity (ω): A measure of a molecule's ability to accept electrons.

The table below provides an example of calculated reactivity descriptors for a set of imidazo[4,5-b]pyridine derivatives, demonstrating the application of these concepts. mdpi.com

CompoundHardness (η)Softness (σ)Electrophilicity (ω) (au)
Phenyl-3H-imidazo[4,5-b]pyridine2.2500.4440.616
Derivative with Electron-Donating Group2.2050.4540.590
Derivative with Electron-Withdrawing Group2.1760.4600.292

This table is representative of data from a study on a related isomer family to illustrate computational principles. mdpi.com

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a guide to its reactive sites. Red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack).

For the imidazo[1,5-a]pyridine scaffold, MEP maps typically show a region of significant negative potential around the N4 nitrogen of the pyridine (B92270) ring, identifying it as a primary site for protonation and electrophilic interactions. The addition of electron-donating methyl groups at the C3 and C6 positions in 3,6-Dimethylimidazo[1,5-a]pyridine would be expected to increase the electron density across the heterocyclic system, making the negative potential around the nitrogen atoms even more pronounced and enhancing its nucleophilicity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for studying the properties of molecules in their electronically excited states. tandfonline.com It is widely used to predict absorption and emission spectra, making it invaluable for understanding the photophysical properties of compounds like imidazo[1,5-a]pyridines, which are known to be fluorescent. researchgate.net

TD-DFT calculations can determine the nature of electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer across the structure. For many imidazo[1,5-a]pyridine derivatives, their fluorescence is attributed to π-π* transitions within the aromatic system. The specific wavelength of absorption and emission can be tuned by adding different functional groups. For this compound, the methyl substituents would likely cause a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted parent molecule.

Computational Modeling of Intermolecular and Intramolecular Interactions

The way molecules interact with each other in the solid state dictates their crystal packing and material properties. Computational modeling is essential for analyzing these non-covalent interactions, which are often too weak or complex to probe experimentally alone.

In the crystal structures of imidazo[1,5-a]pyridine derivatives, weak, non-classical hydrogen bonds (such as C-H···N and C-H···O) and π-π stacking interactions are prevalent. mdpi.com Computational studies, including Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, are used to analyze and quantify these forces. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Molecular Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. While specific QSPR studies on this compound are not extensively documented, the principles and methodologies have been widely applied to related imidazopyridine isomers, demonstrating the potential for predicting the behavior of this compound.

QSPR studies on imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine (B132010) derivatives have successfully modeled various properties, including anticancer activity and toxicity. researchgate.netresearchgate.net These studies typically involve the following steps:

Dataset compilation: A set of molecules with known properties is gathered.

Molecular descriptor calculation: A large number of numerical descriptors representing the constitutional, topological, geometric, and electronic features of the molecules are calculated using software like Dragon. researchgate.net

Model development: Statistical methods, such as Multiple Linear Regression (MLR) combined with descriptor selection algorithms like the Genetic Algorithm (GA), or more complex methods like Artificial Neural Networks (BP-ANN), are used to build a mathematical model relating the descriptors to the property of interest. researchgate.netresearchgate.net

Model validation: The predictive power of the model is assessed using techniques like leave-one-out cross-validation and by using an external test set of molecules not included in the model training. researchgate.net

For instance, in a study on imidazo[4,5-b]pyridine derivatives, GA-MLR and BP-ANN methods were employed to predict their anticancer potency. researchgate.net The statistical quality of the developed models, indicated by high correlation coefficients (R²) and cross-validation coefficients (Q²), demonstrated their robustness and predictive ability. researchgate.netresearchgate.net Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to imidazo[4,5-b]pyridine derivatives to understand the relationship between their 3D structure and their inhibitory activity against certain kinases. nih.gov These models generate 3D contour maps that visualize the regions where steric bulk, electrostatic charge, and other fields are favorable or unfavorable for the property being studied. nih.gov

The application of such QSPR and 3D-QSAR methodologies to this compound and its analogs could enable the prediction of a wide range of properties, including but not limited to:

Boiling point and melting point

Solubility

Chromatographic retention times

Biological activity profiles

A hypothetical table of molecular descriptors that could be used in a QSPR model for this compound is shown below.

Descriptor ClassExample DescriptorsPotential Property to Predict
ConstitutionalMolecular Weight, Number of N atomsBoiling Point, Density
TopologicalWiener Index, Balaban IndexChromatographic Retention
GeometricalMolecular Surface Area, Molecular VolumeSolubility, Permeability
ElectronicDipole Moment, HOMO/LUMO energiesReactivity, Biological Activity

Mechanistic Insights into Chemical Transformations via Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, providing information on transition states, reaction intermediates, and potential energy surfaces that are often inaccessible to experimental observation.

For the synthesis of the imidazo[1,5-a]pyridine core, several reaction pathways have been proposed and investigated, with computational studies providing key insights. One notable example is the synthesis of imidazo[1,5-a]pyridine analogs through a Ritter-type reaction. acs.org Computational modeling could be used to support the proposed mechanism, which involves the formation of a benzylic carbocation, subsequent attack by a nitrile to form a nitrilium ion intermediate, followed by intramolecular cyclization and rearomatization. acs.org DFT calculations would be able to map the energy profile of this pathway, confirming the stability of the proposed intermediates and the heights of the energy barriers for each step.

Another area where computational methods have been applied is in understanding the photophysical properties of imidazopyridine derivatives. For example, Time-Dependent Density Functional Theory (TD-DFT) has been used to study the excited-state intramolecular proton transfer (ESIPT) in hydroxyphenyl-substituted imidazo[1,2-a]pyridines. tandfonline.com These calculations can predict the potential energy curves for the proton transfer in both the ground and excited states, explaining the observed fluorescence behavior. tandfonline.com Such studies on a suitably functionalized this compound could predict its potential as a fluorescent probe or sensor.

Furthermore, computational studies can shed light on the regioselectivity of reactions. For instance, in the functionalization of the imidazo[1,5-a]pyridine ring, DFT calculations of properties like Fukui functions or the energies of possible intermediates can predict the most likely site of electrophilic or nucleophilic attack. DFT analysis has shown that the imidazo[1,5-a]pyridine ring generally has electron-rich sites, making it susceptible to protonation and other electrophilic attacks. rsc.org

The table below summarizes how computational methods can be applied to understand different chemical transformations of the imidazo[1,5-a]pyridine system.

Reaction TypeComputational MethodMechanistic Information Provided
Cyclization/AnnulationDFTReaction energy profiles, transition state geometries, stability of intermediates. acs.org
Photochemical Reaction (e.g., ESIPT)TD-DFTGround and excited state potential energy surfaces, absorption and emission wavelengths. tandfonline.com
Electrophilic/Nucleophilic SubstitutionDFT (Fukui functions, MEP)Prediction of reactive sites, understanding regioselectivity. rsc.org

Reactivity Profiles and Derivatization Chemistry of Imidazo 1,5 a Pyridine Scaffolds

Electrophilic Aromatic Substitution Reactions on the Imidazo[1,5-A]pyridine (B1214698) Core

The imidazo[1,5-a]pyridine system, while aromatic, displays a complex reactivity pattern towards electrophilic aromatic substitution (EAS). The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it generally unreactive towards electrophiles, similar to nitrobenzene. utexas.edupearson.comyoutube.com However, the fused imidazole (B134444) ring is electron-rich and can activate the molecule towards substitution.

Theoretical studies and experimental evidence suggest that electrophilic attack preferentially occurs on the electron-rich imidazole moiety. Specifically, the C-1 and C-3 positions are the most nucleophilic centers. In many cases, C-H functionalization can be achieved without the need for transition-metal catalysis, for instance, by using formaldehyde (B43269) as a carbon source to bridge two imidazo[1,5-a]pyridine molecules. nih.gov

The regioselectivity of EAS reactions is highly dependent on the reaction conditions and the nature of the electrophile. For the parent pyridine, electrophilic substitution, when forced under harsh conditions, typically occurs at the C-3 position (meta to the nitrogen) to avoid placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. youtube.comyoutube.com For the imidazo[1,5-a]pyridine system, the situation is more nuanced, with the imidazole ring directing substitution.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyridine Derivatives

Reactant Position of Electrophilic Attack Activating/Deactivating Effect
Pyridine C-3 Strongly Deactivated
Pyridine-N-oxide C-4 (para) Activated

This table illustrates the general principles of electrophilic substitution on pyridine, which influence the reactivity of the fused pyridine ring in imidazo[1,5-a]pyridines.

Nucleophilic Additions and Substitutions

The electron-deficient nature of the pyridine portion of the imidazo[1,5-a]pyridine scaffold makes it susceptible to nucleophilic attack. Nucleophilic addition reactions often target the positions ortho and para to the ring-junction nitrogen. The activation of the pyridine ring towards nucleophilic attack can be enhanced by N-acylation or N-alkylation, which generates a positively charged pyridinium (B92312) salt, significantly increasing the electrophilicity of the ring carbons. mdpi.comauctr.edu

In such activated pyridinium salts, nucleophiles can add regioselectively, most commonly at the C-5 or C-7 positions. nih.gov This strategy is a powerful tool for constructing complex substituted piperidine (B6355638) scaffolds from aromatic precursors. mdpi.com The development of synthetic methods to create quaternary ammonium (B1175870) salts from imidazo[1,5-a]pyridine precursors through N-alkylation with reagents like methyl iodide demonstrates this reactivity. auctr.edu

Cycloaddition Reactions Involving the Imidazo[1,5-A]pyridine Ring System

The imidazo[1,5-a]pyridine ring system can participate in cycloaddition reactions, acting as either the diene or dienophile component, although this is less common than for simpler aromatic systems. More frequently, the nitrogen atom's lone pair is utilized to form pyridinium ylides, which are 1,3-dipoles. These ylides can then undergo [3+2] cycloaddition reactions with various dipolarophiles, such as activated alkynes, leading to the formation of new heterocyclic rings with a high degree of stereocontrol. mdpi.comnih.gov

These 1,3-dipolar cycloaddition reactions provide an efficient pathway for the synthesis of complex, fused heterocyclic systems. mdpi.com For instance, the reaction of a pyridinium ylide with dimethyl acetylenedicarboxylate (B1228247) (DMAD) can yield a dihydroindolizine derivative. mdpi.com The mechanism of these reactions can sometimes be non-concerted, involving initial nucleophilic addition followed by cyclization. researchgate.net

Functional Group Interconversions and Advanced Derivatization Strategies

A wide array of functional group interconversions and advanced derivatization strategies have been developed for the imidazo[1,5-a]pyridine scaffold, reflecting its importance in medicinal chemistry and materials science. rsc.orgrsc.org These methods allow for the precise modification of the core structure to fine-tune its properties.

One key strategy involves the C-H functionalization and amination of the imidazo[1,5-a]pyridine core. For example, iodine-mediated oxidative annulation can be used to synthesize various derivatives in a one-pot manner. rsc.org Another powerful approach is the use of tandem reactions, where multiple bond-forming events occur in a single pot, to rapidly build molecular complexity. For instance, a sequence of SNAr reaction, nitro group reduction, and heteroannulation can be used to construct functionalized imidazo[4,5-b]pyridines, a related isomer. nih.gov

Furthermore, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé and Ugi reactions, have been employed to synthesize peptidomimetics containing the imidazo[1,2-a]pyridine (B132010) scaffold, highlighting the utility of this core in complex molecule synthesis. beilstein-journals.org

Influence of Methyl Substituents at the 3 and 6 Positions on Reactivity and Regioselectivity

The presence of methyl groups at the C-3 and C-6 positions of the imidazo[1,5-a]pyridine ring has a significant impact on its reactivity and the regioselectivity of its reactions.

The methyl group at C-3 is on the electron-rich imidazole ring. As an electron-donating group (EDG) through an inductive effect, it further enhances the nucleophilicity of the imidazole ring, particularly at the C-1 position, making it more susceptible to electrophilic attack.

The methyl group at C-6 is on the electron-deficient pyridine ring. EDGs on the pyridine ring can partially counteract the deactivating effect of the nitrogen atom, making the ring less resistant to electrophilic substitution. youtube.com For instance, the nitration of pyridine requires extremely high temperatures (approx. 300°C), but the presence of two methyl groups can lower the required temperature by as much as 200°C. youtube.com This activating effect would make the pyridine moiety of 3,6-dimethylimidazo[1,5-a]pyridine more reactive towards electrophiles than the unsubstituted system. The directing effect of the C-6 methyl group would favor electrophilic substitution at the C-5 and C-7 positions.

In nucleophilic additions, the electron-donating nature of the methyl groups would have a deactivating effect, making the ring less electrophilic and therefore less reactive towards nucleophiles compared to the unsubstituted scaffold.

Advanced Materials Science and Optoelectronic Applications of Imidazo 1,5 a Pyridines

Imidazo[1,5-A]pyridines as Fluorescent Dyes and Chemosensors

The inherent fluorescence of the imidazo[1,5-a]pyridine (B1214698) system makes it a valuable platform for the development of fluorescent dyes and chemosensors. beilstein-journals.org These compounds are known for their potential in various applications, including their use as photoluminescent sensors. nih.gov

Investigation of Fluorescence Quantum Yields and Stokes Shifts

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, and the Stokes shift, the difference between the maxima of the absorption and emission spectra, are critical parameters for fluorescent materials. For the broader class of imidazo[1,5-a]pyridines, these properties are highly dependent on the nature and position of substituents. For instance, some 1,3-disubstituted imidazo[1,5-a]pyridine derivatives have been shown to be highly emissive. researchgate.net Donor-π-acceptor (D–π–A) systems based on the 1,3-diphenylimidazo[1,5-a]pyridine donor have exhibited large Stokes shifts, on the order of approximately 7000 cm⁻¹. rsc.org

Detailed experimental data on the specific fluorescence quantum yield and Stokes shift for 3,6-Dimethylimidazo[1,5-A]pyridine are not extensively documented in the currently available literature. However, the general principles of substituent effects on the parent scaffold suggest that the methyl groups at the 3 and 6 positions would influence the electronic distribution and geometry of the molecule, thereby affecting its photophysical properties.

Development of Fluorescent Probes for Specific Analytical Research

The versatile and tunable fluorescence of imidazo[1,5-a]pyridines has led to their investigation as fluorescent probes. beilstein-journals.org While specific probes based on this compound are not widely reported, the core structure is recognized for its potential in creating sensors for various analytes. nih.gov The development of such probes often involves incorporating specific recognition moieties that interact with the target analyte, leading to a measurable change in the fluorescence signal.

Application in Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Optoelectronic Tuning through Structural Modifications and Substituent Effects (e.g., Dimethylation)

The optoelectronic properties of imidazo[1,5-a]pyridines can be systematically tuned through structural modifications, with substituent effects playing a crucial role. The introduction of methyl groups, as in this compound, can influence the electronic properties through inductive and hyperconjugation effects. These modifications can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the emission color and other photophysical characteristics. For instance, the synthesis of various substituted imidazo[1,5-a]pyridines allows for the exploration of these structure-property relationships. organic-chemistry.org Theoretical studies, such as time-dependent density functional theory (TD-DFT), are often employed to understand the electronic transitions and predict the optical properties of these molecules. tandfonline.com

Coordination Chemistry with Transition Metals for Functional Material Design

The imidazo[1,5-a]pyridine scaffold can act as a ligand, coordinating with transition metals to form a variety of complexes with interesting properties. nih.gov These metal complexes have potential applications in catalysis and as functional materials. The nitrogen atoms in the imidazo[1,5-a]pyridine ring system can act as coordination sites. The specific substitution pattern on the ligand, such as the dimethyl groups in this compound, can influence the steric and electronic environment around the metal center, thereby affecting the structure, stability, and reactivity of the resulting complex. While numerous metal complexes of imidazo[1,5-a]pyridine derivatives have been synthesized and characterized, specific studies focusing on this compound as a ligand are not extensively reported in the literature.

Catalysis and Ligand Design with Imidazo 1,5 a Pyridin 3 Ylidenes

Synthesis and Characterization of N-Heterocyclic Carbene (NHC) Ligands Derived from Imidazo[1,5-a]pyridines

The synthesis of N-heterocyclic carbene (NHC) ligands from imidazo[1,5-a]pyridines has been a subject of extensive research. These ligands, particularly imidazo[1,5-a]pyridin-3-ylidenes (ImPy), are valued for their unique structural and electronic properties. researchgate.net A common route to these NHC precursors, the imidazo[1,5-a]pyridinium salts, involves a highly efficient three-component coupling reaction. This method utilizes substituted picolinaldehydes, amines, and formaldehyde (B43269), offering high yields under mild conditions and allowing for a wide range of functional and chiral substituents. organic-chemistry.org This approach is advantageous as it simplifies the creation of unsymmetrical NHCs, which are sought after in homogeneous catalysis for their strong σ-donor capabilities and adaptable steric environments. organic-chemistry.org

Another synthetic strategy involves the reaction of 2,2′-bipyridine-6-carbaldehyde derivatives with anilines, followed by cyclization, to yield pyridine-chelated ImPy salts. mdpi.com The characterization of these ligand precursors is typically accomplished using spectroscopic methods such as FT-IR, HR-MS, and NMR (¹H, ¹³C, ¹⁹F, and ³¹P where applicable). mdpi.com For instance, the disappearance of the imidazolium (B1220033) proton signal around 10 ppm in ¹H NMR spectra is a key indicator of the formation of the corresponding silver carbene complex, a common intermediate for transmetalation. acs.org

Formation of Metal Complexes with Imidazo[1,5-a]pyridine-Derived NHCs (e.g., Gold(I), Silver(I), Rhodium(I), Iridium(I) Complexes)

Imidazo[1,5-a]pyridine-derived NHCs form stable complexes with a variety of transition metals. The synthesis of these complexes often proceeds via the in-situ generation of the free carbene from its imidazolium salt precursor, followed by reaction with a suitable metal precursor.

Gold(I) and Silver(I) Complexes: Gold(I) and silver(I) complexes of imidazo[1,5-a]pyridin-3-ylidenes have been synthesized and characterized. researchgate.netincemc.ro The synthesis can be achieved by reacting the corresponding imidazo[1,5-a]pyridinium salts with silver(I) oxide or silver(I) acetate (B1210297) to form a silver-NHC complex. incemc.roacs.orgresearchgate.net This silver complex can then act as a transmetalation agent to generate the desired gold(I)-NHC complex upon reaction with a gold(I) source like AuCl(SMe₂). researchgate.netincemc.ro The structures of these complexes have been confirmed by NMR spectroscopy, mass spectrometry, and in some cases, single-crystal X-ray diffraction. researchgate.netincemc.ro

Rhodium(I) and Iridium(I) Complexes: Rhodium(I) and Iridium(I) complexes bearing imidazo[1,5-a]pyridin-3-ylidene ligands have also been prepared. researchgate.netresearchgate.net For instance, rhodium(I) complexes can be synthesized by reacting the NHC precursor with [RhCl(COD)]₂ (chloro(1,5-cyclooctadiene)rhodium(I) dimer) after treatment with silver oxide. acs.org These complexes have been instrumental in evaluating the electronic properties of the NHC ligands. rsc.org The characterization of these complexes often involves ¹³C NMR, where the C²(NHC)-Rh carbon signal appears as a doublet. acs.org

Application of Imidazo[1,5-a]pyridine-NHC Metal Complexes in Homogeneous Catalysis

The unique electronic and steric properties of imidazo[1,5-a]pyridine-NHC metal complexes make them effective catalysts in a range of homogeneous catalytic reactions.

Rhodium-Catalyzed Polymerization Reactions

Rhodium complexes featuring imidazo[1,5-a]pyridin-3-ylidene ligands have demonstrated the strong π-accepting character of these ligands through the polymerization of phenylacetylene (B144264). rsc.org The efficiency of these catalysts is highlighted by a study where a rhodium complex with a 1-phenyl-imidazo[1,5-a]pyridin-3-ylidene ligand achieved almost complete conversion in the polymerization of phenylacetylene within an hour. rsc.org This resulted in a polymer with a number average molecular weight (Mn) of 1.5 × 10⁴ g mol⁻¹ and a high cis-content of 90%. rsc.org

Other Catalytic Transformations (e.g., Cross-Coupling, Hydrogenation)

Cross-Coupling Reactions: Palladium-imidazo[1,5-a]pyridin-3-ylidene complexes have emerged as versatile and robust precatalysts for various cross-coupling reactions. rsc.org These well-defined, air- and moisture-stable [(NHC)Pd(cinnamyl)Cl] complexes activate quickly to form the catalytically active monoligated Pd(0) species. rsc.orgnih.gov They have shown high reactivity in challenging C–NO₂ activation for the cross-coupling of nitroarenes. rsc.orgnih.gov Nickel-catalyzed Kumada cross-coupling has also been employed for a scalable and chromatography-free synthesis of the C5-substituted imidazo[1,5-a]pyridin-3-ylidene ligands themselves. rsc.orgnih.gov

Hydrogenation Reactions: Rhodium and Iridium complexes with 1-substituted-imidazo[1,5-a]pyridin-3-ylidene ligands have proven to be highly efficient catalysts for the transfer hydrogenation of carbonyl compounds. researchgate.net The rhodium-based catalysts, in particular, showed superior efficiency compared to conventional Rh-NHC and phosphine (B1218219) complexes. researchgate.net Chiral imidazo[1,5-a]pyridine (B1214698)–oxazoline-based rhodium(I) complexes have also been successfully applied in the highly enantioselective hydrosilylation of ketones, achieving good to excellent enantioselectivity (80–93% ee). acs.org

Elucidation of π-Accepting Character and Electronic Properties of Imidazo[1,5-a]pyridin-3-ylidenes

The electronic properties of imidazo[1,5-a]pyridin-3-ylidenes have been a key area of investigation, revealing their strong π-accepting character, which distinguishes them from conventional NHCs. rsc.org This property is attributed to a hybrid accepting orbital formed from the vacant p-orbital of the carbene carbon and a π* orbital of the fused pyridine (B92270) ring. rsc.orgresearchgate.net

Several spectroscopic techniques have been employed to probe these electronic effects:

NMR Spectroscopy: In Rh(NHC)(cod)Cl complexes, the ¹³C NMR chemical shifts of the carbene carbons and the ¹H and ¹³C NMR signals of the olefin moieties trans to the carbene are shifted downfield compared to complexes with conventional NHCs. rsc.org

IR Spectroscopy: The IR stretching frequency of the trans-carbonyl ligand in Rh(NHC)(CO)₂Cl complexes appears at a higher wavenumber than for typical NHCs, indicating stronger back-donation from the metal to the carbonyl, a consequence of the NHC's strong π-acceptance. rsc.orgresearchgate.net

Selenium Adducts: The preparation of selenoureas and the analysis of their ⁷⁷Se NMR chemical shifts and ¹J(C-Se) coupling constants provide a rigorous method for evaluating the electronic character of these carbenes. rsc.orgresearchgate.net

Computational studies, such as Density Functional Theory (DFT), have further corroborated these experimental findings, confirming the higher electron-donating properties of abnormal imidazo[1,5-a]pyridine-based NHCs compared to their normal isomers. acs.org

Influence of Dimethyl Substitution on Ligand Properties and Catalytic Efficiency

The substitution pattern on the imidazo[1,5-a]pyridine backbone significantly influences the ligand's steric and electronic properties, and consequently, its catalytic performance. While specific research on 3,6-dimethylimidazo[1,5-a]pyridine is not extensively documented in the reviewed literature, the general effects of substitution are well-established.

For instance, the introduction of substituents at the C5 position of the imidazo[1,5-a]pyridin-3-ylidene framework creates a sterically demanding environment around the metal center. nih.gov The strategic matching of steric bulk at the C5 and N2 positions has led to the development of highly reactive palladium catalysts for cross-coupling reactions. rsc.orgnih.gov In the context of nickel-catalyzed acrylate (B77674) synthesis from ethylene (B1197577) and CO₂, the presence of tert-butyl substituents on the pyridine units of pyridine-chelated ImPy ligands led to higher catalytic activity compared to the unsubstituted analogue. mdpi.com

Pharmacological and Biological Research Perspectives Mechanistic and Structure Activity Relationship

Structure-Activity Relationship (SAR) Studies of Imidazo[1,5-A]pyridine (B1214698) Derivatives

The imidazo[1,5-a]pyridine core is recognized as a privileged scaffold in medicinal chemistry, forming the basis for numerous biologically active compounds. nih.gov Its unique chemical structure and versatility have spurred the development of various derivatives with a wide range of applications, from pharmaceuticals to materials science. rsc.org

Research into imidazo[1,5-a]pyridine derivatives has highlighted that the core heterocyclic system is a crucial determinant of biological function. The fusion of the imidazole (B134444) and pyridine (B92270) rings creates a specific electronic and steric profile that allows for interaction with various biological targets.

A prominent example is the development of imidazo[1,5-a]pyridine-benzimidazole hybrids as potent anticancer agents. nih.gov In these molecules, the imidazo[1,5-a]pyridine moiety is linked to a benzimidazole (B57391) ring system. This hybrid structure was designed to combine the pharmacological profiles of both scaffolds, leading to compounds with dual inhibitory functions against tubulin polymerization and the PI3K/Akt signaling pathway. Molecular docking simulations of these hybrids suggest that they bind to the colchicine (B1669291) binding site of tubulin, an interaction that is critical for their antiproliferative activity. nih.gov

Furthermore, the development of imidazo[1,5-a]quinolines, a closely related tricyclic system, as potential antitubercular agents underscores the importance of the fused ring system in achieving bioactivity. nih.gov

The biological activity of imidazo[1,5-a]pyridine derivatives is highly dependent on the nature and position of various substituents on the core scaffold. While specific research on the 3,6-dimethyl substitution pattern is not extensively documented, studies on other substitution patterns provide significant SAR insights.

In the case of imidazo[1,5-a]pyridine-benzimidazole hybrids, specific substitutions are critical for cytotoxic potency. nih.gov For instance, compounds designated as 5d and 5l demonstrated significant growth inhibitory effects against a panel of human tumor cell lines, with GI₅₀ values in the low micromolar range. nih.gov The specific substitutions that confer this high activity are detailed in the table below, illustrating the profound impact of functional group placement on the pharmacological profile.

Table 1: Cytotoxic Activity of Selected Imidazo[1,5-a]pyridine-Benzimidazole Hybrids GI₅₀ (μM) represents the concentration required to inhibit cell growth by 50%. Data sourced from a study on sixty human tumor cell lines. nih.gov

CompoundSubstitutionsCell Line PanelGI₅₀ Range (μM)
5dImidazo[1,5-a]pyridine linked to a substituted benzimidazoleSixty Human Tumor Cell Lines1.06 - 14.9
5lImidazo[1,5-a]pyridine linked to a different substituted benzimidazoleSixty Human Tumor Cell Lines0.43 - 7.73

Additionally, a patent for substituted imidazo[1,5-a]pyridine derivatives as aromatase inhibitors indicates that the pattern of substitution is key to achieving this specific enzyme inhibition. google.com This further establishes that the pharmacological profile of the scaffold can be finely tuned by altering its substituents.

Investigation of Biological Targets and Mechanisms of Action (Excluding Human Clinical Data)

Academic research has identified several biological targets for imidazo[1,5-a]pyridine derivatives, leading to the elucidation of their mechanisms of action at a cellular level.

The imidazo[1,5-a]pyridine scaffold and its close structural relatives have been investigated as inhibitors of several key enzymes implicated in disease.

PI3K/AKT/mTOR Pathway: Imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to effectively inhibit the PI3K/Akt signaling pathway. nih.gov Treatment of cancer cells with these compounds led to a marked decrease in the levels of phosphorylated Akt (p-AKT), a key downstream effector in this pathway. nih.gov This inhibition is a crucial component of their anticancer mechanism.

Tubulin Polymerization: The same imidazo[1,5-a]pyridine-benzimidazole hybrids were found to be effective inhibitors of tubulin polymerization. nih.gov Compound 5l exhibited an IC₅₀ of 1.71 μM in a tubulin polymerization assay, indicating potent disruption of microtubule assembly, which is essential for cell division. nih.gov

QcrB and InhA: While the well-known antitubercular agent Telacebec (Q203) is an imidazo[1,2-a]pyridine (B132010) that targets the QcrB subunit of the cytochrome bcc complex, its success has prompted "scaffold hopping" to find new inhibitors. rsc.org This has led to the investigation of structurally related pyrazolo[1,5-a]pyridines as QcrB inhibitors. rsc.org Similarly, imidazo[1,5-a]quinoline (B8571028) derivatives have been specifically designed as potential inhibitors of InhA, another critical enzyme in Mycobacterium tuberculosis. nih.gov These studies suggest that the broader class of related aza-heterocycles, including imidazo[1,5-a]pyridines, has potential for targeting these enzymes.

Aromatase: A United States patent has claimed a series of substituted imidazo[1,5-a]pyridine derivatives as aromatase inhibitors, indicating their potential application in diseases where estrogen production is a factor. google.com

IDO: Currently, there is no significant published research identifying imidazo[1,5-a]pyridine derivatives as inhibitors of Indoleamine Tryptophan Dioxygenase (IDO). Research on IDO inhibitors has primarily focused on other scaffolds like imidazoisoindoles and the imidazo[1,2-a]pyridine isomer.

Table 2: Summary of Enzyme Inhibition by Imidazo[1,5-a]pyridines and Related Analogs

Enzyme TargetScaffoldFindingReference
PI3K/AktImidazo[1,5-a]pyridine-benzimidazole hybridConfirmed inhibition; decreased p-AKT levels. nih.gov
TubulinImidazo[1,5-a]pyridine-benzimidazole hybridConfirmed inhibition of polymerization (IC₅₀ = 1.71 μM for compound 5l). nih.gov
AromataseSubstituted Imidazo[1,5-a]pyridinesClaimed as inhibitors in patent literature. google.com
InhAImidazo[1,5-a]quinolineDesigned as potential inhibitors. nih.gov
QcrBPyrazolo[1,5-a]pyridine (related scaffold)Investigated as inhibitors based on the success of an imidazo[1,2-a]pyridine. rsc.org

Beyond direct enzyme inhibition, imidazo[1,5-a]pyridine derivatives modulate key cellular signaling pathways to exert their biological effects. The dual-action imidazo[1,5-a]pyridine-benzimidazole hybrids serve as a prime example. nih.gov By inhibiting both tubulin polymerization and the PI3K/Akt pathway, they trigger a cascade of cellular events. Flow cytometric analysis revealed that these compounds cause cell cycle arrest in the G2/M phase, which is consistent with the disruption of microtubule dynamics. nih.gov

This cell cycle arrest is followed by the induction of apoptosis (programmed cell death). nih.gov The apoptotic effects were substantiated by multiple lines of evidence, including Hoechst staining, analysis of mitochondrial membrane potential, detection of cytochrome c release, and caspase 9 activation. nih.gov

Diverse Biological Activities Explored in Academic Settings (Excluding Human Clinical Data)

The unique structural and mechanistic properties of the imidazo[1,5-a]pyridine scaffold have led to its exploration for a variety of biological activities in academic, non-clinical research.

The most prominent activity is in the area of anticancer research . The ability of imidazo[1,5-a]pyridine-benzimidazole hybrids to induce apoptosis and cell cycle arrest through dual-pathway inhibition makes them significant candidates for further investigation. nih.gov The cytotoxic activity has been demonstrated across a wide range of human tumor cell lines. nih.gov

The scaffold is also a component of pirmagrel , a compound investigated for its properties as a cytotoxic immunosuppressant and DNA synthesis inhibitor. nih.gov Furthermore, a patent has established the potential for this class of compounds to act as aromatase inhibitors . google.com

Investigations into related fused systems, such as imidazo[1,5-a]quinolines, suggest potential antitubercular applications. nih.gov Additionally, the synthesis of Ru(III) complexes with imidazo[1,5-a]pyridine ligands has shown them to be active against the yeast S. pombe, indicating potential antifungal or antimicrobial utility. researchgate.net


Antimicrobial Research (Antibacterial, Antifungal, Antimycobacterial)

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Imidazopyridine derivatives have been a focal point of such research, demonstrating promising activity against a range of pathogens.

Antibacterial and Antifungal Activity:

Research into imidazo[1,5-a]quinoxaline (B8520501) derivatives, which share a similar heterocyclic core with 3,6-dimethylimidazo[1,5-a]pyridine, has revealed significant antimicrobial properties. A study on 3-phenyl(methyl)-5-alkyl-1-(pyridin-3-yl)imidazo[1,5-a]quinoxalin-4-ones and their N-alkyl-pyridinium salts established a clear link between their chemical structure and antimicrobial efficacy. nih.gov It was found that the presence of various alkyl substituents on both the pyridine ring and the imidazo[1,5-a]quinoxaline system was crucial for their activity. nih.gov Notably, certain pyridinium (B92312) salts demonstrated effective bacteriostatic and fungistatic activities, with minimum inhibitory concentrations (MICs) comparable to reference drugs. nih.gov

Similarly, other pyridine derivatives have shown considerable antimicrobial potential. For instance, a series of pyridine derivatives containing an imidazo[2,1-b] nih.govrsc.orgmdpi.comthiadiazole moiety exhibited moderate to high antibacterial activity. nih.gov One 4-F substituted compound, in particular, displayed potent antibacterial activity, even surpassing the positive control, gatifloxacin. nih.gov Certain compounds in this series also showed antifungal activity equivalent to fluconazole. nih.gov

Furthermore, studies on hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have highlighted their antifungal capabilities. A bis-(imidazole)-pyridine hybrid with a phenyl group demonstrated excellent antifungal activity against several Candida and Rhodotorula species, with efficacy superior or equal to fluconazole. nih.gov The corresponding bis-(benzimidazole)-pyridine hybrid also showed significant, albeit lower, antifungal activity. nih.gov These findings underscore the importance of the pyridine and imidazole moieties in conferring antimicrobial properties.

Antimycobacterial Activity:

The imidazo[1,2-a]pyridine scaffold, an isomer of imidazo[1,5-a]pyridine, has been identified as a potent inhibitor of Mycobacterium tuberculosis. A number of imidazo[1,2-a]pyridine compounds have shown significant activity against various strains of M. tuberculosis, with MICs in the low micromolar range. nih.gov Resistance studies identified the ubiquinol (B23937) cytochrome C reductase (QcrB) as the target of these compounds, indicating a specific mechanism of action. nih.gov Further research on 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides revealed potent activity against multi- and extensive drug-resistant M. tuberculosis strains, with several compounds exhibiting MIC90 values of ≤1 μM. capes.gov.br These findings suggest that the imidazo[1,2-a]pyridine core is a promising scaffold for the development of new anti-tuberculosis drugs.

Anticancer Research (Cell Cycle Modulation, Apoptosis Induction, Cell Proliferation Inhibition)

The development of novel anticancer agents is a critical area of pharmacological research. Imidazopyridine derivatives have emerged as a promising class of compounds with significant antiproliferative and pro-apoptotic effects in various cancer cell lines.

Cell Cycle Modulation, Apoptosis Induction, and Cell Proliferation Inhibition:

A series of imidazo[1,5-a]pyridine-benzimidazole hybrids has been synthesized and evaluated for cytotoxic activity against a panel of human tumor cell lines. nih.gov Two compounds from this series demonstrated significant cytotoxicity, with GI50 values in the low micromolar range. nih.gov Mechanistic studies revealed that these compounds induced cell cycle arrest at the G2/M phase and triggered apoptosis. nih.gov The apoptotic effects were further confirmed by observations of mitochondrial membrane potential disruption, cytochrome c release, and caspase-9 activation. nih.gov

Similarly, novel imidazo[1,2-a]pyridine compounds have been investigated for their anticancer effects against breast cancer cells. nih.gov These compounds induced a significant cytotoxic and anti-proliferative effect in a dose- and time-dependent manner. nih.gov Mechanistic studies indicated that these compounds induce cell cycle arrest and promote apoptosis through the extrinsic pathway, as evidenced by the increased activity of caspases 7 and 8. capes.gov.br

Furthermore, a pyridinesulfonamide derivative, FD268, was shown to inhibit the proliferation of acute myeloid leukemia (AML) cells and induce apoptosis by targeting the PI3K/Akt/mTOR signaling pathway. nih.gov This compound suppressed the survival of several AML cell lines more effectively than known PI3K inhibitors. nih.gov Another study on a different isoquinoline (B145761) derivative demonstrated G2/M cell cycle arrest and apoptosis in human leukemia cells through the modulation of MAPKs and c-Myc. nih.gov

Investigations into Other Potential Pharmacological Activities (e.g., Antiviral, Anti-inflammatory)

Beyond antimicrobial and anticancer research, the versatile imidazopyridine scaffold has been explored for other potential therapeutic applications.

Antiviral Activity:

Anti-inflammatory Activity:

Derivatives of pyridine-4-one have been shown to possess significant anti-inflammatory effects. nih.gov Studies using carrageenan-induced paw edema and croton oil-induced ear edema models in rodents demonstrated the anti-inflammatory properties of these compounds. nih.gov The proposed mechanism for this activity is related to their iron-chelating properties, which may interfere with the function of heme-dependent enzymes like cyclooxygenase and lipoxygenase that are key to the inflammatory pathway. nih.gov Additionally, other pyrimidine (B1678525) derivatives have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators such as PGE2, nitric oxide, and various cytokines. nih.gov

Computational Approaches to Structure-Activity and Structure-Property Relationships in Biological Contexts

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools in modern drug discovery. These approaches provide insights into the binding modes of ligands to their biological targets and help in predicting the activity of novel compounds.

In the context of imidazo[1,5-a]pyridine derivatives, molecular docking simulations have been employed to understand their interaction with biological targets. For instance, the binding interactions of cytotoxic imidazo[1,5-a]pyridine-benzimidazole hybrids with the colchicine binding site of tubulin were predicted, which correlated well with their observed antiproliferative activity. nih.gov

Similarly, for a series of 3,5-diacetyl-2,6-dimethylpyridine (B1595985) derivatives, computational studies using Density Functional Theory (DFT) were performed to understand the reaction mechanisms and the factors influencing the success of cyclization reactions. researchgate.net Molecular docking was also used to evaluate the potential biological activity of the synthesized compounds. researchgate.net

Furthermore, computational analysis of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines involved the calculation of physicochemical and pharmacokinetic properties using tools like SwissADME. japsonline.com These studies help in assessing the "drug-likeness" of compounds and predicting their absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for the development of new therapeutic agents. japsonline.com While specific computational studies on this compound are lacking, these examples demonstrate the utility of in silico methods for guiding the design and optimization of new imidazopyridine-based therapeutic agents.

Future Research Directions and Unexplored Avenues for 3,6 Dimethylimidazo 1,5 a Pyridine

Development of Novel Synthetic Strategies for Advanced Molecular Architectures

The synthesis of the imidazo[1,5-a]pyridine (B1214698) core has been a subject of intense research for decades. rsc.org Future efforts concerning 3,6-Dimethylimidazo[1,5-a]pyridine should focus on developing more efficient, sustainable, and versatile synthetic routes that allow for the creation of complex, advanced molecular architectures.

Current methodologies for constructing the imidazo[1,5-a]pyridine skeleton include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. rsc.org Specific examples include transition-metal-free sp3 C-H amination using molecular iodine and the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. rsc.orgbeilstein-journals.org

Future research should aim to:

Devise Stereoselective Syntheses: Develop methods that allow for the controlled introduction of chiral centers, which is crucial for investigating biological activity and creating advanced optical materials.

Explore Flow Chemistry: Adapt existing syntheses or develop new ones for continuous flow reactors. This can enhance safety, improve scalability, and allow for rapid optimization of reaction conditions.

Late-Stage Functionalization: Create new methodologies for selectively modifying the this compound core after its initial synthesis. This would enable the rapid generation of diverse analogues for structure-activity relationship (SAR) studies without needing to restart the synthesis from scratch.

Table 1: Comparison of Synthetic Methodologies for Imidazo[1,5-a]pyridines

Synthetic StrategyDescriptionKey AdvantagesReference
I₂-Mediated sp³ C–H AminationTransition-metal-free oxidative annulation of 2-pyridyl ketones and alkylamines.Operationally simple, avoids transition metals, can be performed on a gram scale. rsc.org
CyclocondensationReaction of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in polyphosphoric acid.Utilizes readily available starting materials for efficient ring formation. beilstein-journals.org
One-Pot CondensationCondensation of a pyridin-2-yl)methanone, an aldehyde, and ammonium (B1175870) acetate (B1210297) in acetic acid.Efficient for creating highly substituted derivatives, such as fluorophores. tandfonline.com
Transition Metal CatalysisUse of catalysts (e.g., Ruthenium, Copper) for C-H functionalization or coupling reactions to build or modify the core.High efficiency and selectivity for specific bond formations. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to chemical research. For this compound, these computational tools can dramatically accelerate the discovery of new applications by predicting properties and guiding experimental work.

Future research should leverage AI/ML to:

Predict Biological Targets: Develop ML models trained on existing data for imidazopyridine derivatives to predict potential protein targets for this compound, guiding biological screening efforts. nih.gov

Optimize Molecular Properties: Use generative models to design novel derivatives of the core structure with optimized properties, such as enhanced fluorescence for materials science or improved binding affinity for a specific biological target.

QSAR Modeling: Employ quantitative structure-activity relationship (QSAR) models to correlate structural features of a library of this compound analogues with their observed activity, thereby identifying key molecular descriptors for success. nih.gov

Computational Spectroscopy: Utilize Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, often integrated into ML workflows, to predict spectroscopic properties (e.g., HOMO-LUMO gaps, emission wavelengths) and elucidate electronic structures, which is vital for designing new materials. nih.govtandfonline.com

Table 2: Computational Techniques for Imidazopyridine Research

TechniqueApplicationPotential Impact on this compound ResearchReference
Artificial Intelligence (AI) DesignDesign of novel derivatives with specific desired activities (e.g., antidiabetic, anticancer).Accelerates the design-synthesis-testing cycle by prioritizing the most promising candidates. nih.gov
Molecular DockingPredicting the binding orientation and affinity of a molecule to a protein target.Helps to identify likely biological targets and understand binding modes. nih.govresearchgate.net
Density Functional Theory (DFT)Calculating electronic structure, orbital energies (HOMO/LUMO), and molecular electrostatic potential.Predicts photophysical properties for materials science applications and provides insight into reactivity. nih.govtandfonline.comnih.gov
Quantitative Structure-Activity Relationship (QSAR)Correlating chemical structure with biological or chemical activity.Identifies key structural features required for a desired function, guiding further synthesis. nih.gov

Expansion into Niche Applications within Materials Science and Supramolecular Chemistry

The imidazo[1,5-a]pyridine scaffold is known for its unique optical behaviors and its ability to act as a ligand. nih.govrsc.org These properties suggest that this compound could be a valuable building block in materials science and supramolecular chemistry.

Future research avenues include:

Organic Light-Emitting Diodes (OLEDs): The synthesis of imidazo[1,5-a]pyridine-based fluorophores has already been demonstrated. tandfonline.com Future work could focus on tuning the emission properties of this compound derivatives to create efficient and stable emitters for OLED displays, particularly in the blue or green spectrum.

Aggregation-Induced Emission (AIE) Materials: Researchers have engineered related imidazo[1,2-a]pyridine (B132010) scaffolds into AIE-active molecules for applications in anti-counterfeiting and chemical sensing. researchgate.net Investigating whether this compound can be incorporated into AIEgen structures could lead to novel sensors for metal ions or pH. researchgate.net

Supramolecular Assemblies: The imidazole (B134444) ring is a versatile component in supramolecular chemistry, capable of forming complexes through hydrogen bonding, π-π stacking, and coordination with metal ions. researchgate.netmdpi.com The this compound core could serve as a programmable building block for creating complex, higher-order structures like molecular cages, polymers, or gels with unique functions.

Deeper Mechanistic Understanding of Biological Interactions and Target Specificity

While many imidazopyridine derivatives exhibit biological activity, a frequent limitation is the lack of a deep understanding of their specific molecular mechanisms. wikipedia.org For this compound, future research must move beyond broad phenotypic screening to pinpoint specific cellular targets and pathways.

Key research goals should include:

Target Deconvolution: If the compound shows promising activity (e.g., anticancer), techniques like thermal proteome profiling, affinity chromatography, or genetic screening should be used to identify its direct protein binding partners.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cell-based assays are needed to understand how the compound modulates the target's function. For example, related imidazopyridine isomers have been found to act as inhibitors of tubulin polymerization, the kinase CLK1, or mycobacterial ATP synthase. nih.govrsc.orgnih.gov

Transcriptional Profiling: Analyzing changes in gene expression in cells treated with the compound can provide clues about the biological pathways being affected, offering a preliminary indication of its mode of action. acs.org

Structure-Activity Relationship (SAR) Studies: A systematic synthesis and evaluation of analogues of this compound is essential to understand how different functional groups affect target affinity and specificity. nih.gov

Exploration of New Catalytic Transformations and Advanced Ligand Design

The imidazo[1,5-a]pyridine nucleus can function as a chelating N-N ligand, coordinating with a variety of transition metal ions. nih.gov This opens up significant opportunities for this compound in the fields of catalysis and coordination chemistry.

Future research should focus on:

Novel Metal Complexes: Synthesizing and characterizing complexes of this compound with metals such as ruthenium, iridium, osmium, and rhenium. nih.govresearchgate.net The specific electronic and steric profile imparted by the dimethyl substitution could lead to complexes with unique photophysical or redox properties.

Asymmetric Catalysis: Designing chiral derivatives of this compound to serve as ligands in asymmetric catalysis. The development of such catalysts is of great interest for the enantioselective synthesis of pharmaceuticals and other fine chemicals. nih.gov

Photocatalysis: Exploring the potential of metal complexes derived from this scaffold as photocatalysts for organic transformations, leveraging their potential light-absorbing and electron-transfer capabilities.

Collaborative Interdisciplinary Research Approaches for Comprehensive Understanding

To fully realize the potential of this compound, a fragmented research approach will be insufficient. A comprehensive understanding requires the integration of expertise from multiple scientific disciplines.

A future-forward model would involve:

A Design-Build-Test-Learn Cycle: Establishing a collaborative loop where computational chemists and AI specialists design new derivatives nih.gov; synthetic organic chemists develop efficient routes to create them rsc.org; biologists and pharmacologists test their activity and elucidate their mechanisms acs.org; and materials scientists evaluate their physical properties. tandfonline.com The data from each step would feed back into the design phase, creating an iterative cycle of discovery and optimization.

Open Data Sharing: Creating platforms for sharing synthetic protocols, characterization data, and biological screening results to avoid redundant efforts and accelerate progress across the scientific community.

By pursuing these interconnected research avenues, the scientific community can move this compound from a compound of academic interest to a valuable scaffold for tangible applications in medicine, materials, and technology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-dimethylimidazo[1,5-a]pyridine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclocondensation or cyclization reactions. For example, 2-(aminomethyl)pyridine derivatives can react with aldehydes or ketones under mild, catalyst-free conditions. A one-pot cyclization using aldehydes (e.g., natural aldehydes) in aqueous media yields imidazo[1,5-a]pyridines with water as the sole byproduct, achieving ~63% yields. Temperature control (110°C) and stoichiometric ratios (e.g., two equivalents of ninhydrin) are critical for reproducibility .

Q. How can structural characterization of this compound derivatives be performed to confirm regiochemistry and purity?

  • Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to identify substituent positions and monitor reaction progress. Single-crystal X-ray diffraction is essential for resolving crystal packing and hydrogen-bonding networks, which are influenced by nitrogen atom positioning in the heterocycle. High-resolution mass spectrometry (HRMS) further validates molecular integrity .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or reverse-phase HPLC effectively separates derivatives. Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity, particularly for crystalline intermediates .

Advanced Research Questions

Q. How do substituent positions (e.g., 3- and 6-methyl groups) influence the electronic properties and π-stacking interactions of imidazo[1,5-a]pyridines?

  • Methodological Answer : Methyl groups at the 3- and 6-positions enhance electron density, altering intermolecular interactions. X-ray crystallography reveals that C–H⋯N and π–π stacking dominate in the solid state, with methyl groups sterically modulating packing efficiency. DFT calculations (e.g., B3LYP/6-31G*) can quantify charge distribution and predict spectroscopic behavior .

Q. What mechanistic insights explain the catalytic efficiency of imidazo[1,5-a]pyridine ligands in cross-coupling reactions?

  • Methodological Answer : 1-Phosphinoimidazo[1,5-a]pyridine ligands enhance Suzuki–Miyaura coupling by stabilizing palladium intermediates via strong σ-donation and π-backbonding. Kinetic studies (e.g., Eyring plots) and <sup>31</sup>P NMR track ligand-metal coordination. Substituent effects on catalytic turnover are probed via Hammett correlations .

Q. How can density-functional theory (DFT) guide the design of imidazo[1,5-a]pyridines with tailored photophysical properties?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections accurately model excitation energies and Stokes shifts. Solvent effects (PCM model) predict fluorescence quantum yields. For blue-emitting derivatives, TD-DFT identifies charge-transfer transitions between the imidazole and pyridine moieties .

Q. What strategies resolve contradictions in bioactivity data for imidazo[1,5-a]pyridines across different assays?

  • Methodological Answer : Use orthogonal assays (e.g., enzyme inhibition kinetics vs. cell-based viability) to distinguish direct target engagement from off-target effects. Thermodynamic profiling (ΔG, ΔH via ITC) clarifies binding energetics. For CB2 receptor agonists, radioligand displacement assays validate selectivity over CB1 .

Q. What recent advances in catalytic cyclization methods improve access to imidazo[1,5-a]pyridine scaffolds?

  • Methodological Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and oxidative cyclization with MnO2 or PIFA enable regioselective synthesis. Microwave-assisted reactions reduce reaction times (e.g., 30 min vs. 3 h) and improve yields. Flow chemistry enhances scalability for gram-scale production .

Critical Analysis of Contradictions

  • Synthetic Yields : Benchmarked yields (63–72%) in Table 1 vary due to solvent polarity (DMSO vs. aqueous media) and catalyst loading. reports 63% yields for aqueous one-pot reactions, while CuAAC ( ) achieves higher yields but requires toxic copper .
  • Bioactivity Selectivity : While highlights CB2 selectivity for morpholino derivatives, notes broader antibacterial activity, suggesting substituent-dependent target promiscuity.

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